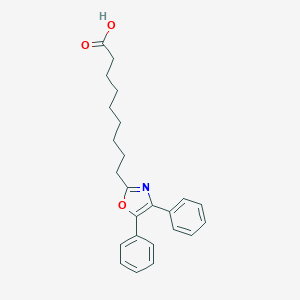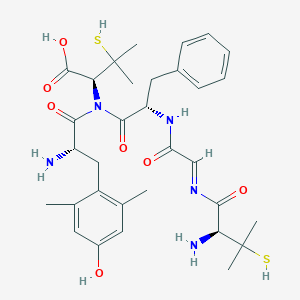![molecular formula C25H32O3 B144326 5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid CAS No. 128596-01-0](/img/structure/B144326.png)
5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid, commonly known as HBPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. HBPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
作用機序
HBPP exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, HBPP reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
生化学的および生理学的効果
HBPP has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, HBPP has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of several diseases, including cancer and cardiovascular diseases.
実験室実験の利点と制限
HBPP has several advantages for laboratory experiments. It is a potent and selective inhibitor of COX-2, which makes it a useful tool for studying the role of COX-2 in various diseases. It has also been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, HBPP has some limitations for laboratory experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. In addition, its potency and selectivity for COX-2 may vary depending on the experimental conditions, which may affect the interpretation of the results.
将来の方向性
There are several future directions for the study of HBPP. One potential application is in the treatment of cancer, as HBPP has been shown to inhibit the growth of cancer cells and induce apoptosis. Further studies are needed to determine the efficacy of HBPP in animal models and clinical trials. Another potential application is in the treatment of Alzheimer's disease, as HBPP has been shown to reduce the accumulation of amyloid beta plaques in the brain. Further studies are needed to determine the mechanism of action of HBPP in Alzheimer's disease and its potential as a therapeutic agent. Finally, HBPP may have potential applications in the treatment of other diseases, such as cardiovascular diseases and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of HBPP in these diseases.
合成法
HBPP is synthesized through a multistep process that involves the reaction of heptanal with benzoyl chloride, followed by the reaction of the resulting product with 4-bromobenzophenone. The final step involves the reaction of the intermediate product with 5-bromopentanoic acid. The synthesis of HBPP is a complex process that requires expertise in organic chemistry.
科学的研究の応用
HBPP has been extensively studied for its potential therapeutic applications. Several studies have shown that HBPP has potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. HBPP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of amyloid beta plaques in the brain.
特性
CAS番号 |
128596-01-0 |
|---|---|
製品名 |
5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid |
分子式 |
C25H32O3 |
分子量 |
380.5 g/mol |
IUPAC名 |
5-[4-(4-heptylbenzoyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C25H32O3/c1-2-3-4-5-6-9-20-12-16-22(17-13-20)25(28)23-18-14-21(15-19-23)10-7-8-11-24(26)27/h12-19H,2-11H2,1H3,(H,26,27) |
InChIキー |
IHFQGEDFEXGPFR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCC(=O)O |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCC(=O)O |
その他のCAS番号 |
128596-01-0 |
同義語 |
enzophenone-4'-heptyl-4-pentanoic acid BHPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



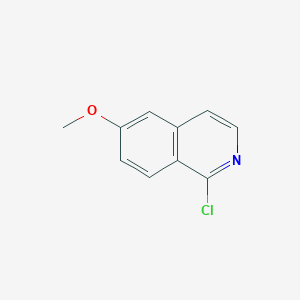
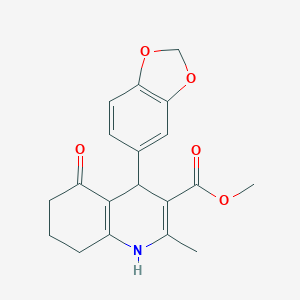
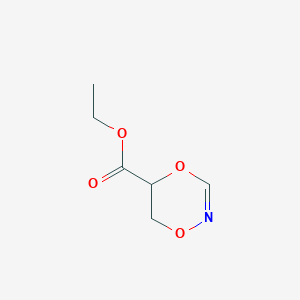
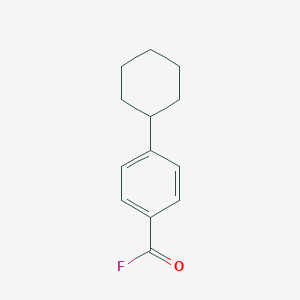
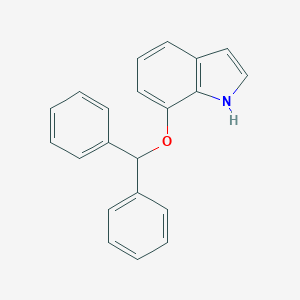
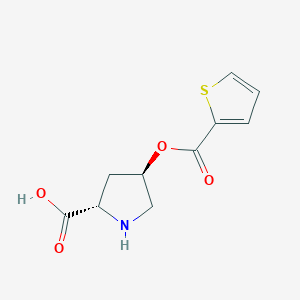
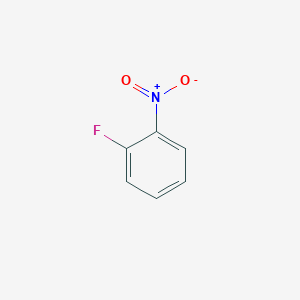
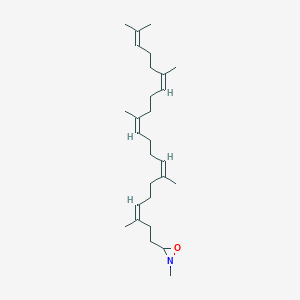
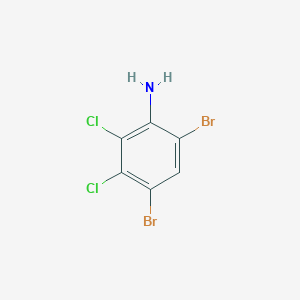
![7,8-Dimethylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B144263.png)
![Bromo-[[(1,1-dimethylethoxy)carbonyl]amino]acetic acid methyl ester](/img/structure/B144267.png)
![[(2R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B144270.png)
